molecular formula C36H16Cl2N4O4 B13749451 2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione) CAS No. 40783-05-9

2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione)

Cat. No.: B13749451
CAS No.: 40783-05-9
M. Wt: 639.4 g/mol
InChI Key: MLQFPPIUTFMVLZ-UHFFFAOYSA-N
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Description

2,2’-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) is an organic compound with the molecular formula C36H16Cl2N4O4. It is known for its complex structure, which includes two anthra[1,2-d]imidazole units connected by a dichlorophenylene bridge. This compound is also referred to as Vat Yellow 46 and is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichloroaniline and anthraquinone derivatives.

    Condensation Reaction: The 2,5-dichloroaniline undergoes a condensation reaction with anthraquinone derivatives in the presence of a suitable catalyst.

    Cyclization: The intermediate product undergoes cyclization to form the imidazole rings.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes:

Chemical Reactions Analysis

Types of Reactions

2,2’-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted phenylene derivatives .

Scientific Research Applications

2,2’-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) is unique due to its dichlorophenylene bridge, which imparts specific chemical and physical properties. This structural feature enhances its stability and reactivity compared to similar compounds .

Properties

CAS No.

40783-05-9

Molecular Formula

C36H16Cl2N4O4

Molecular Weight

639.4 g/mol

IUPAC Name

2-[2,5-dichloro-4-(6,11-dioxo-1H-naphtho[2,3-e]benzimidazol-2-yl)phenyl]-1H-naphtho[3,2-e]benzimidazole-6,11-dione

InChI

InChI=1S/C36H16Cl2N4O4/c37-23-14-22(36-40-26-12-10-20-28(30(26)42-36)34(46)18-8-4-2-6-16(18)32(20)44)24(38)13-21(23)35-39-25-11-9-19-27(29(25)41-35)33(45)17-7-3-1-5-15(17)31(19)43/h1-14H,(H,39,41)(H,40,42)

InChI Key

MLQFPPIUTFMVLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)N=C(N4)C5=CC(=C(C=C5Cl)C6=NC7=C(N6)C8=C(C=C7)C(=O)C9=CC=CC=C9C8=O)Cl

Origin of Product

United States

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